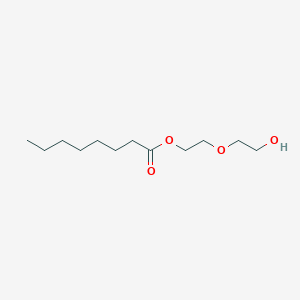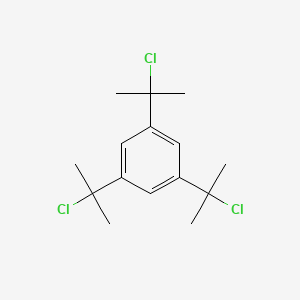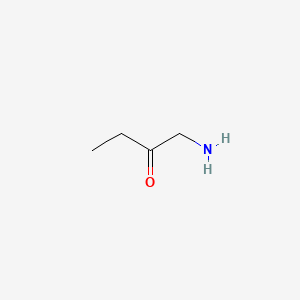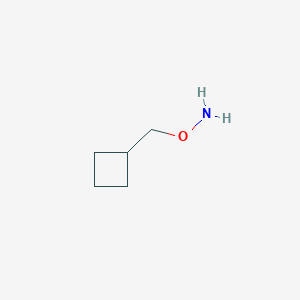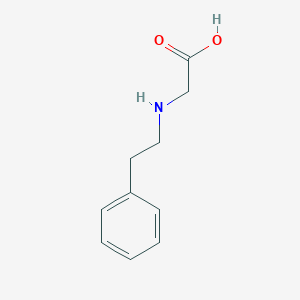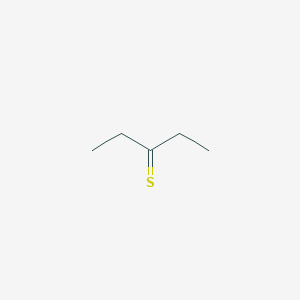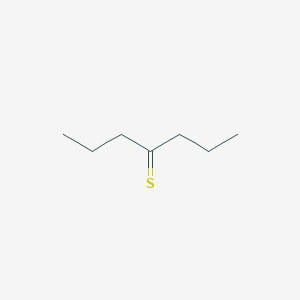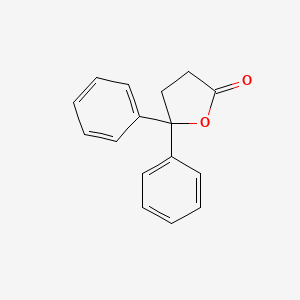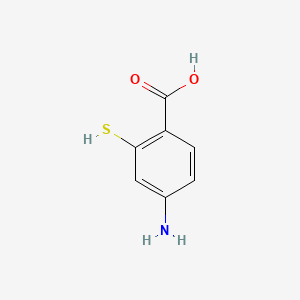
4-Amino-2-sulfanylbenzoic acid
説明
4-Amino-2-sulfanylbenzoic acid, also known as 4-Amino-2-mercaptobenzoic acid, is a compound with the molecular formula C7H7NO2S . It has a molecular weight of 169.2 g/mol . The compound is characterized by the presence of an amino group (-NH2) and a sulfanyl group (-SH) attached to a benzoic acid structure .
Synthesis Analysis
The synthesis of this compound involves the introduction of a primary amine to thiosalicylic acid (TSA), resulting in a substantial reduction in the meropenem (MEM) MICs for SMB-1 producers .Molecular Structure Analysis
The InChI code for this compound is1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10) . This indicates the specific arrangement of atoms in the molecule. The compound’s structure includes a benzene ring with an amino group and a sulfanyl group attached, along with a carboxylic acid group . Chemical Reactions Analysis
This compound has been found to be a potent inhibitor of the B3 subclass of Metallo-β-Lactamase (MBL), specifically SMB-1 . It binds to the two zinc ions, Ser221, and Thr223 at the active site of SMB-1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.20 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 169.01974964 g/mol . The topological polar surface area is 64.3 Ų .科学的研究の応用
Supramolecular Structures
4-Amino-2-sulfanylbenzoic acid is utilized in the synthesis of organotin complexes, displaying diverse structural properties. Research by Chun-lin Ma et al. (2005) demonstrated the synthesis of twelve new organotin complexes with 4-sulfanylbenzoic acid, revealing unique coordination behaviors and supramolecular structures. These structures included 1D molecular chains and 2D networks formed through various intermolecular interactions like hydrogen bonds. Such studies highlight the potential of this compound in developing materials with specific molecular architectures (Ma, Zhang, Zhang, & Qiu, 2005).
Electrosynthesis and Conducting Polymers
This compound plays a role in the electrochemical polymerization of aminobenzoic acids. Research by Thiemann and Brett (2001) explored the electrochemical polymerization of various aminobenzoic acids, including this compound. The study found that these acids form conducting polymers, with the addition of aniline enhancing the polymerization rate. This research opens avenues for using this compound in developing new materials with specific electrical and structural properties (Thiemann & Brett, 2001).
作用機序
Target of Action
The primary target of 4-Amino-2-sulfanylbenzoic Acid (ASB) is the subclass B3 Metallo-β-Lactamase (MBL) . MBLs are enzymes that confer resistance to carbapenems, a class of antibiotics, in Enterobacteriaceae . The subclass B3 MBLs are specifically targeted by ASB .
Mode of Action
ASB interacts with its target, the subclass B3 MBL, by binding to the two zinc ions, Ser221, and Thr223 at the active site of the enzyme . These residues are ubiquitously conserved across clinically relevant B3 MBLs . This interaction inhibits the activity of the enzyme, thereby reducing the resistance of the bacteria to carbapenems .
Biochemical Pathways
The inhibition of B3 MBLs by ASB affects the biochemical pathway of carbapenem resistance in Enterobacteriaceae . By inhibiting the MBLs, ASB prevents the breakdown of carbapenems, allowing these antibiotics to exert their antibacterial effects .
Pharmacokinetics
The effectiveness of asb in reducing the minimum inhibitory concentration (mic) for meropenem (mem) in smb-1 producing escherichia coli cells suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of ASB’s action is a significant reduction in the MICs for meropenem (MEM) in SMB-1 producers . This suggests that ASB effectively inhibits the activity of B3 MBLs, thereby reducing the resistance of the bacteria to carbapenems .
Action Environment
The effectiveness of asb in different bacterial strains suggests that it may be effective in a variety of biological environments .
生化学分析
Biochemical Properties
4-Amino-2-sulfanylbenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the B3 Metallo-β-Lactamase enzyme . It interacts with this enzyme by binding to two zinc ions, Ser221, and Thr223 at the active site of SMB-1 . These residues are ubiquitously conserved across clinically relevant B3 MBLs .
Cellular Effects
In the context of cellular effects, this compound has been shown to substantially reduce the meropenem (MEM) minimum inhibitory concentrations (MICs) for SMB-1 producers . This suggests that it can influence cell function by inhibiting the activity of the SMB-1 enzyme, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the two zinc ions, Ser221, and Thr223 at the active site of SMB-1 . This binding interaction results in the inhibition of the SMB-1 enzyme, leading to changes in gene expression and potentially affecting other biomolecular processes .
特性
IUPAC Name |
4-amino-2-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXSDPJOPCWEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274845 | |
| Record name | 4-amino-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78334-06-2 | |
| Record name | 4-amino-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


